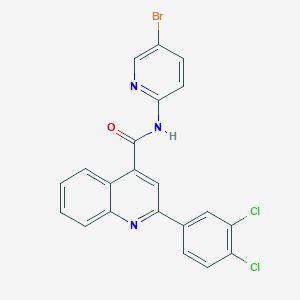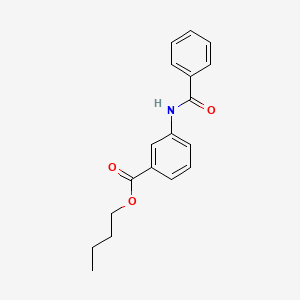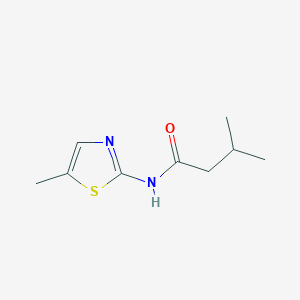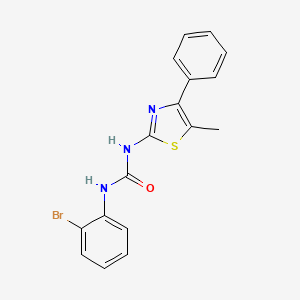
N-(5-bromo-2-pyridinyl)-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
BRD-7389 acts as a potent and selective inhibitor of BET proteins, specifically BRD4. The inhibition of BRD4 by BRD-7389 leads to the downregulation of genes that are involved in cancer cell growth and survival. Additionally, BRD-7389 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BRD-7389 exhibits potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, BRD-7389 has been shown to inhibit tumor growth in mouse models of cancer. Furthermore, BRD-7389 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BRD-7389 is its selectivity towards cancer cells, which allows for the targeting of cancer cells while sparing normal cells. Additionally, BRD-7389 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of BRD-7389 is its potential off-target effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of BRD-7389. One potential direction is the development of BRD-7389 as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of BRD-7389 and to identify potential off-target effects. Furthermore, the development of more potent and selective BET inhibitors, including BRD-7389, is an area of active research.
Aplicaciones Científicas De Investigación
BRD-7389 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. Studies have shown that BRD-7389 exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is believed to be due to the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which are known to play a crucial role in cancer cell growth and survival.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrCl2N3O/c22-13-6-8-20(25-11-13)27-21(28)15-10-19(12-5-7-16(23)17(24)9-12)26-18-4-2-1-3-14(15)18/h1-11H,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVZTXRDQQFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4665548.png)

![1-(difluoromethyl)-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4665561.png)
![ethyl N-[3-(benzoylamino)benzoyl]glycinate](/img/structure/B4665569.png)
![N-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4665574.png)
![methyl 3-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4665575.png)
![2,5-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4665583.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4665586.png)
![2,4-dichloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4665603.png)


![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4665635.png)